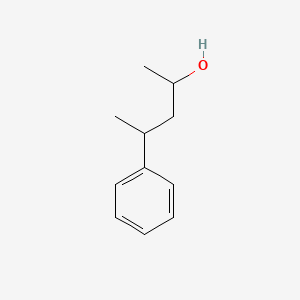
4-Phenylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpentan-2-ol is an organic compound with the molecular formula C11H16O. It is a secondary alcohol characterized by a phenyl group attached to the fourth carbon of a pentane chain, with a hydroxyl group on the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylpentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pentanone to yield this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of 4-phenyl-2-pentanone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-phenyl-2-pentanone using oxidizing agents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to 4-phenylpentane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-phenyl-2-chloropentane.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 4-Phenyl-2-pentanone.
Reduction: 4-Phenylpentane.
Substitution: 4-Phenyl-2-chloropentane.
Scientific Research Applications
4-Phenylpentan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. Its phenyl group allows it to interact with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-phenylpentan-2-ol: Similar in structure but with a methyl group on the fourth carbon.
2-Phenyl-2-butanol: A shorter chain alcohol with a phenyl group on the second carbon.
Benzyl alcohol: A simpler structure with a phenyl group directly attached to the hydroxyl-bearing carbon.
Uniqueness
4-Phenylpentan-2-ol is unique due to its specific positioning of the phenyl group and hydroxyl group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Properties
CAS No. |
77614-49-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-phenylpentan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
InChI Key |
LPZYYWRJFDZTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


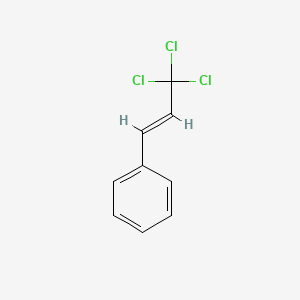
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)

![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
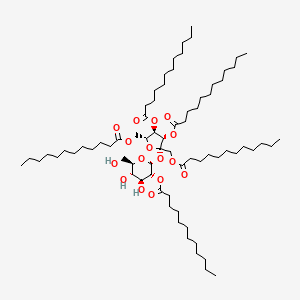
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
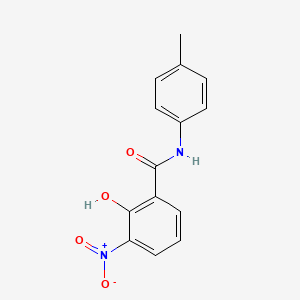
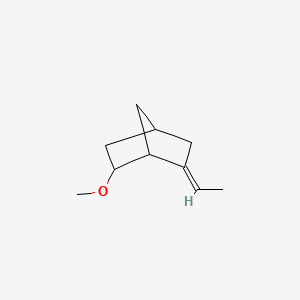

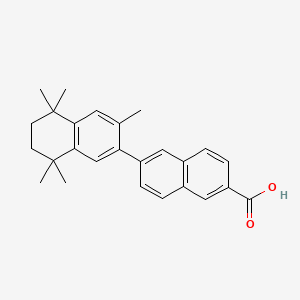
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

